molecular formula C18H15NOS B8200258 (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole

(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole

Cat. No.: B8200258
M. Wt: 293.4 g/mol
InChI Key: QBUPEBCAADHHLJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole is a chiral oxazoline derivative featuring a benzo[b]thiophene moiety and a benzyl substituent at the 4-position of the dihydrooxazole ring. This compound belongs to a class of heterocyclic molecules known for their structural versatility and bioactivity, particularly in antifungal applications. The (S)-configuration at the stereogenic center is critical for its pharmacological profile, as enantiomeric purity often dictates binding affinity to biological targets like fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis .

Synthetic routes typically involve cyclocondensation of benzo[b]thiophene-2-carboxylic acid derivatives with chiral amino alcohols, followed by benzylation. The compound’s crystal structure and stereochemistry have been confirmed via X-ray diffraction and NMR spectroscopy in related analogs .

Properties

IUPAC Name

(4S)-2-(1-benzothiophen-2-yl)-4-benzyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-2-6-13(7-3-1)10-15-12-20-18(19-15)17-11-14-8-4-5-9-16(14)21-17/h1-9,11,15H,10,12H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUPEBCAADHHLJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

This method involves converting benzo[b]thiophene-2-carboxylic acid (17 ) into an acid chloride, followed by coupling with a chiral amino alcohol to form a hydroxy amide intermediate (18 ). Cyclization with thionyl chloride (SOCl₂) yields the oxazoline ring.

Example Protocol:

  • O-Benzylation and Ester Hydrolysis :

    • Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (15 ) is benzylated to form 16 , which is hydrolyzed to carboxylic acid 17 .

  • Acid Chloride Formation :

    • 17 is treated with SOCl₂ to generate the reactive acid chloride.

  • Amide Formation :

    • The acid chloride reacts with (S)-2-amino-3-phenylpropan-1-ol to form hydroxy amide 18 .

  • Cyclization :

    • 18 undergoes cyclization with SOCl₂ at 0–5°C, yielding the oxazoline product.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
Ester HydrolysisNaOH, MeOH/H₂O8595
Acid Chloride FormationSOCl₂, reflux9298
CyclizationSOCl₂, CH₂Cl₂, 0–5°C7897

Stereochemical Control

The (S)-configuration arises from the chiral amino alcohol, typically derived from (S)-phenylalanine. Racemization is minimized by maintaining low temperatures during cyclization.

Asymmetric Hydrogenation

Catalytic Systems

Patent literature describes iridium- or ruthenium-based catalysts for asymmetric hydrogenation of prochiral enamide precursors. For example, [Ir((S,R,R)-TRIFER)(COD)]BARF achieves enantiomeric excess (ee) >99% in related oxazoline syntheses.

Catalyst Preparation:

  • A mixture of iridium(I) cyclooctadiene chloride and chiral phosphine ligands (e.g., (Sa,S)-TRIFER) in methanol forms the active catalyst.

Hydrogenation Conditions:

ParameterValue
Pressure50–100 bar H₂
Temperature25–40°C
SolventMethanol/Water (4:1)
ee98–99%

Substrate Synthesis

The enamide precursor is synthesized by condensing benzo[b]thiophene-2-carbonyl chloride with (S)-valinol, followed by dehydration to the α,β-unsaturated amide. Hydrogenation installs the stereocenter.

Chiral Pool Synthesis

Use of (S)-Phenylalanine Derivatives

Chiral oxazolines are accessible via Schiff base formation between benzo[b]thiophene-2-carbaldehyde and (S)-phenylalanine derivatives. Subsequent cyclization with formaldehyde and acid catalysts (e.g., p-TsOH) affords the target compound.

Optimization Insights:

  • Solvent : Toluene or dichloromethane improves cyclization efficiency.

  • Temperature : 60–80°C balances reaction rate and side-product formation.

  • Catalyst : 10 mol% p-TsOH achieves >90% conversion.

Industrial-Scale Considerations

Continuous Flow Reactors

Bench-scale methods are adaptable to flow chemistry, enhancing reproducibility and yield:

  • Residence Time : 30–60 minutes.

  • Throughput : 1–5 kg/day using microreactors.

Purification Techniques

  • Chromatography : Silica gel columns with ethyl acetate/hexane (1:3) isolate the product in >97% purity.

  • Crystallization : Ethanol/water mixtures yield crystalline material suitable for pharmaceutical use.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.10 (m, 11H, Ar-H), 4.65 (dd, J = 9.2 Hz, 1H, CH), 3.95–3.70 (m, 2H, OCH₂), 3.20 (dd, J = 13.6 Hz, 1H, CH₂Ph).

  • HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), retention time = 12.7 min (ee >98%).

Challenges and Mitigation

Racemization During Cyclization

  • Cause : High temperatures or prolonged reaction times.

  • Solution : Use SOCl₂ at 0–5°C and monitor reaction progress via TLC.

Byproduct Formation

  • Wittig Rearrangement : Occurs under basic conditions, leading to furan derivatives.

  • Mitigation : Avoid strong bases (e.g., Schlosser’s base) during synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazole ring undergoes nucleophilic substitution at the C2 position due to electron withdrawal from the adjacent nitrogen atom. Key findings include:

Reactivity Profile :

  • Benzyloxy displacement : Under basic conditions, the benzyl group at C4 can participate in Wittig-like rearrangements when adjacent activating groups are present .

  • Thiophene-directed substitutions : The benzo[b]thiophene moiety stabilizes intermediates through conjugation, enabling selective functionalization at the oxazole ring .

Example Reaction :
Treatment with n-BuLi in THF at −78°C induces deprotonation at the oxazole’s α-position, facilitating nucleophilic attack on electrophiles (e.g., alkyl halides or carbonyl compounds) .

Cyclization Reactions

Base-mediated cyclization forms fused heterocycles, leveraging proximity effects between functional groups:

Key Study :

  • Schlosser’s base-induced cyclization : Using LDA/KOt-Bu in THF at −78°C, the compound undergoes intramolecular cyclization to yield thieno[3,4-b]furan derivatives. Air oxidation of the primary product forms benzoyloxy-substituted thiophenes (e.g., 4-benzoyloxy-3-thienyl amide) .

Mechanism :

  • Deprotonation generates a resonance-stabilized carbanion.

  • Intramolecular attack forms a five-membered ring, followed by oxidative cleavage under aerobic conditions .

Rearrangement Reactions

Competing pathways between Wittig rearrangement and cyclization are solvent- and temperature-dependent:

Experimental Conditions :

Reaction ComponentConditionsOutcome
n-BuLi, THF, −78°CLow temperature, polar aproticWittig rearrangement dominant
LDA/KOt-Bu, THF, −40°CStrong base, prolonged reactionCyclization favored

Product Diversity :

  • Wittig rearrangement : Produces 2-alkylidenethiophen-3(2H)-one derivatives with stereogenic centers .

  • Competitive pathways : Excess base (≥4.4 equiv.) shifts equilibrium toward cyclization products .

Stereochemical Influences

The (S)-configuration at C4 affects reaction outcomes:

  • Steric hindrance : The benzyl group directs nucleophilic attack to the less hindered face of the oxazole ring .

  • Chiral retention : Asymmetric induction preserves enantiomeric purity during substitutions, confirmed by HPLC analysis .

Reaction Optimization

Critical parameters for maximizing yield and selectivity:

Optimal Conditions :

  • Solvent : THF > DMF (enhanced carbanion stability) .

  • Temperature : −78°C for kinetic control; room temperature for thermodynamic products .

  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate electrophilic substitutions at the thiophene ring.

Functional Group Compatibility

The benzo[b]thiophene moiety exhibits orthogonal reactivity:

  • Electrophilic aromatic substitution : Halogenation occurs preferentially at the thiophene’s 5-position .

  • Oxidation resistance : The sulfur atom resists oxidation under mild conditions, preserving ring integrity .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole. Research conducted on various substituted derivatives indicates that these compounds exhibit broad-spectrum antifungal activity.

Case Study: Synthesis and Evaluation

A study focused on the design and synthesis of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives demonstrated their efficacy against several fungal strains. The synthesized compounds were evaluated for their antifungal activity using standard methods such as the broth microdilution technique. The results indicated that certain derivatives showed significant inhibition against Candida albicans and Aspergillus niger, suggesting their potential as antifungal agents in clinical settings .

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Derivative ACandida albicans16 µg/mL
Derivative BAspergillus niger32 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects

In a detailed study, the compound was tested against three different cancer cell lines: HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment.

The findings revealed that:

  • HepG2 : IC50 = 10 µM
  • HCT116 : IC50 = 15 µM
  • MCF-7 : IC50 = 12 µM

These results suggest that this compound has promising anticancer properties and warrants further investigation for potential therapeutic applications .

Mechanism of Action

The mechanism of action of (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole involves the nucleophilic addition of the sulfur atom of alkynyl sulfides onto arynes, followed by cyclization to the alkyne carbon to construct the benzothiophene skeleton. This process is facilitated by protonation of the resulting zwitterionic intermediate .

Comparison with Similar Compounds

Key Findings :

  • Benzyl vs. Phenyl : Both benzyl and phenyl substituents exhibit comparable antifungal potency, suggesting that aromatic groups enhance target binding. However, the benzyl derivative (target compound) shows superior metabolic stability (t₁/₂ = 80.5 min) compared to phenyl analogs, likely due to reduced oxidative metabolism .

Comparison with Other Benzo[b]thiophene-Containing Compounds

Benzo[b]thiophene derivatives are explored for diverse therapeutic applications. Notable comparisons include:

Anticancer Benzo[b]thiophene Acrylonitriles

  • Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31) : Exhibits GI₅₀ < 10 nM against 60 cancer cell lines, surpassing the antifungal dihydrooxazoles in cytotoxicity. However, these acrylonitriles lack the dihydrooxazole ring, reducing their metabolic stability compared to the target compound .

Antifungal Azoles

  • Fluconazole : A triazole antifungal with MIC values >1 μg/mL for Candida albicans, significantly less potent than the target compound (MIC = 0.03–0.5 μg/mL). The dihydrooxazole scaffold may offer improved target specificity over traditional azoles .

Comparison with Other Heterocyclic Antifungals

Compound Class Example MIC (μg/mL)
Candida albicans
Key Advantage/Limitation vs. Target Compound
Benzoxazoles 2-Substituted benzoxazoles 2–16 Lower potency; broader toxicity
Thiazole-Pyrazole Hybrids Thiochromanone derivatives 0.5–8 Moderate potency; limited metabolic data
Dihydrooxazoles Target Compound 0.03–0.5 High potency, stability, and selectivity

Biological Activity

(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting data on its efficacy against specific pathogens and cancer cell lines.

Chemical Structure and Properties

The compound features a unique structure that combines a benzo[b]thiophene moiety with a dihydrooxazole ring. Its chemical formula is C18H17NOS, and it has a molecular weight of 293.39 g/mol. The presence of the oxazole ring is significant as it contributes to the biological activity of the compound.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound derivatives. A related series of compounds demonstrated broad-spectrum antifungal activity against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects.

Table 1: Antifungal Activity of Related Compounds

Compound IDPathogenMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A32Aspergillus fumigatus2

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown selective cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-715Apoptosis induction
A54910Cell cycle arrest
HepG212Caspase activation

The mechanism by which this compound exerts its biological effects appears to involve interference with cellular pathways critical for fungal growth and cancer cell survival. The compound may inhibit key enzymes involved in fungal sterol biosynthesis and disrupt mitochondrial functions in cancer cells.

Case Studies

  • Antifungal Efficacy : In a study published in January 2022, derivatives similar to this compound were tested for their antifungal properties. Compounds exhibited significant activity against Candida albicans, with some derivatives showing promising metabolic stability in human liver microsomes .
  • Cytotoxic Studies : Another research effort focused on the cytotoxic effects of benzothiophene derivatives on cancer cell lines. The findings indicated that certain substitutions on the benzothiophene ring enhanced cytotoxicity while maintaining selectivity toward cancer cells over normal cells .

Q & A

Advanced Research Question

  • Lipinski’s Rule of Five : Assess solubility (LogP <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. All derivatives in Zhao et al. (2022) complied with these parameters.
  • Molecular Docking : VEGFR-2 kinase binding affinity was predicted using AutoDock Vina, with docking scores <−8.0 kcal/mol indicating strong inhibition potential.
  • MD Simulations : Evaluated stability of ligand-receptor complexes over 100 ns trajectories .

How can structural modifications at the benzyl or benzo[b]thiophen-2-yl positions enhance antifungal efficacy?

Advanced Research Question
Structure-activity relationship (SAR) studies suggest:

  • Benzyl Group Modifications : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve antifungal activity by 40–60% (e.g., MIC = 0.25 µg/mL for 4-CF₃ analogs).
  • Benzo[b]thiophen-2-yl Substitutions : Methyl or methoxy groups at the 5-position increase logD values (2.1–2.5), enhancing membrane penetration .
    Table 1 : Antifungal Activity of Selected Derivatives
Substituent (R)MIC (µg/mL) vs. Candida albicans
-H2.0
-Cl0.75
-CF₃0.25

What role does the oxazoline ring play in stabilizing molecular interactions in crystal structures?

Advanced Research Question
The oxazoline ring facilitates:

  • Hydrogen Bonding : N–H···O interactions with adjacent methanol or tetrazole groups (bond lengths: 1.8–2.1 Å).
  • Crystal Packing : Chains parallel to the a- or b-axis stabilize the lattice, reducing entropy-driven degradation.
    Example: In crystal structure (I), methanol acts as a bridging ligand, forming a 2D network that enhances thermal stability (decomposition >200°C) .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Advanced Research Question
Critical challenges include:

  • Catalyst Selection : Chiral ligands like (R)-BINAP or (S)-PyBOX must achieve >90% ee in asymmetric catalysis.
  • Purification : Simulated moving bed (SMB) chromatography or chiral stationary phases are required for large-scale enantiomer separation.
  • Byproduct Formation : Oxazoline ring-opening under acidic conditions necessitates pH-controlled environments (pH 6–8) .

How do solvent polarity and reaction temperature affect cyclocondensation yields?

Basic Research Question

  • Solvent : Polar aprotic solvents (DMF, DMSO) yield >85% due to enhanced nucleophilicity. Non-polar solvents (toluene) reduce yields to <50%.
  • Temperature : Optimal cyclocondensation occurs at 80–100°C; higher temperatures (>120°C) promote racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.